Deoxyradicinin

Description

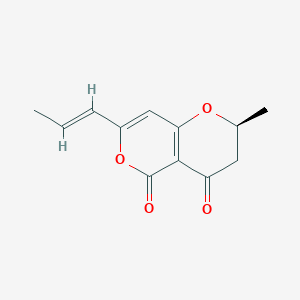

Structure

2D Structure

3D Structure

Properties

CAS No. |

84413-76-3 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(2S)-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |

InChI |

InChI=1S/C12H12O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7H,5H2,1-2H3/b4-3+/t7-/m0/s1 |

InChI Key |

SHGIAYIFKLLQOL-SDLBARTOSA-N |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=O)C[C@@H](O2)C)C(=O)O1 |

Canonical SMILES |

CC=CC1=CC2=C(C(=O)CC(O2)C)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

Deoxyradicinin's Mechanism of Action in Plants: A Technical Guide

An In-depth Examination of the Phytotoxic Effects and Molecular Interactions of a Potent Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyradicinin, a synthetic analog of the natural phytotoxin radicinin produced by the fungus Cochliobolus australiensis, has emerged as a molecule of interest for its potent bioherbicidal properties.[1] Its structural similarity to radicinin and greater availability from chemical synthesis make it a valuable tool for investigating the mechanisms of phytotoxicity.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in plants, with a focus on its effects in the model organism Solanum lycopersicum (tomato). We will delve into the physiological and biochemical consequences of this compound exposure, detail the experimental protocols used to elucidate these effects, and present the key signaling pathways involved.

Core Mechanism of Action

The primary mechanism of action of this compound in plants revolves around the induction of severe oxidative stress, which culminates in programmed cell death (PCD).[1] The central organelle targeted by this toxin is the chloroplast.[1]

Upon entering plant cells, this compound specifically targets the chloroplasts, leading to an overproduction of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1] This surge in ROS disrupts cellular homeostasis, causing widespread damage to cellular components. The key downstream effects include:

-

Membrane Damage: Increased lipid peroxidation and ion leakage compromise the integrity of cellular membranes.[1]

-

Stomatal Dysfunction: this compound induces an uncontrolled opening of stomata, leading to rapid water loss and wilting. This effect is notably independent of the typical abscisic acid (ABA) signaling pathway that governs stomatal closure and is associated with a reduction of ROS within the guard cells themselves.[1]

-

Programmed Cell Death (PCD): The accumulation of singlet oxygen in the chloroplasts activates a specific signaling cascade that leads to programmed cell death. This pathway involves the upregulation of pro-death genes, such as EXECUTER1 (EX1), and the downregulation of pro-survival genes, like ACCELERATED CELL DEATH 2 (ACD2).[1]

At higher concentrations (e.g., 200 μM), this compound also exhibits significant inhibition of both root and stem growth in tomato seedlings.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the phytotoxic effects of this compound on tomato plants.

Table 1: Physiological and Biochemical Effects of this compound on Tomato Leaves

| Parameter | Treatment | 1 Day After Treatment | 3 Days After Treatment |

| Relative Electrical Conductivity (%) | Control | ~15% | ~18% |

| 20 µM this compound | ~25% | ~35% | |

| 200 µM this compound | ~30% | ~45% | |

| H₂O₂ Production (Relative Units) | Control | ~1.0 | ~1.0 |

| 20 µM this compound | ~1.5 | ~2.0 | |

| 200 µM this compound | ~1.8 | ~2.5 | |

| Malondialdehyde (MDA) Content (nmol/g FW) | Control | ~20 | ~22 |

| 20 µM this compound | ~30 | ~40 | |

| 200 µM this compound | ~35 | ~50 |

Note: The values presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Effect of this compound on Stomatal Aperture and Gene Expression in Tomato

| Parameter | Treatment | Observation |

| Stomatal Aperture (pixels²) | Control | ~150 |

| 20 µM this compound (1 day) | ~350 | |

| 200 µM this compound (1 day) | ~250 | |

| Relative Gene Expression (Fold Change) | EX1 (3 days, 20 µM) | Upregulated (~2.5-fold) |

| EX1 (3 days, 200 µM) | Upregulated (~3.5-fold) | |

| ACD2 (3 days, 20 µM) | Downregulated (~0.6-fold) | |

| ACD2 (3 days, 200 µM) | Downregulated (~0.4-fold) |

Note: The values presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

References

Deoxyradicinin: A Synthetic Analogue of Radicinin for Phytotoxic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Radicinin, a natural phytotoxin produced by several fungal species, has garnered significant interest for its potential as a bioherbicide.[1][2] However, its low yield from fungal cultures presents a bottleneck for large-scale applications.[3] This has led to the exploration of synthetic analogues, with (±)-3-deoxyradicinin emerging as a promising candidate that exhibits comparable phytotoxic activity.[2][4] This technical guide provides a comprehensive overview of deoxyradicinin, focusing on its relationship with radicinin, its biological effects, and the underlying mechanisms of action.

Comparative Biological Activity

While direct comparative studies on the phytotoxicity of radicinin and this compound are limited, available data on their biological activities against various cell lines and organisms provide valuable insights. The following tables summarize the available quantitative data.

Table 1: In Vitro Anticancer Activity of Radicinin and (±)-3-Deoxyradicinin [5]

| Compound | Cell Line | IC50 (µM) |

| Radicinin | A549 (Lung Carcinoma) | 7.5 ± 0.8 |

| HCT116 (Colon Carcinoma) | 6.9 ± 0.5 | |

| HeLa (Cervical Carcinoma) | 9.8 ± 1.1 | |

| SKOV3 (Ovarian Cancer) | 8.5 ± 0.9 | |

| (±)-3-Deoxyradicinin | A549 (Lung Carcinoma) | > 50 |

| HCT116 (Colon Carcinoma) | > 50 | |

| HeLa (Cervical Carcinoma) | > 50 | |

| SKOV3 (Ovarian Cancer) | > 50 |

Table 2: Ecotoxicological Profile of Radicinin [6][7]

| Organism | Compound | EC50 |

| Daphnia magna (Crustacean) | Radicinin | 19.14 mg/L |

| Aliivibrio fischeri (Bacteria) | Radicinin | No significant inhibition |

| Raphidocelis subcapitata (Algae) | Radicinin | No significant inhibition |

Mechanism of Action: Induction of Oxidative Stress and Stomatal Opening

This compound exerts its phytotoxic effects primarily through the induction of oxidative stress within chloroplasts and the disruption of stomatal regulation.

Chloroplast-Mediated Oxidative Stress

(±)-3-deoxyradicinin has been shown to target chloroplasts, leading to an overproduction of reactive oxygen species (ROS), particularly singlet oxygen.[2] This surge in ROS induces membrane lipid peroxidation and ion leakage, ultimately triggering a chloroplast-specific pathway of programmed cell death.[2]

Deregulation of Stomatal Opening

A key phytotoxic effect of (±)-3-deoxyradicinin is the induction of uncontrolled stomatal opening, leading to plant wilting.[2] While the precise molecular interactions are still under investigation, this effect is likely mediated through interference with the complex signaling pathways that govern stomatal guard cell function. Light, particularly blue light, activates proton pumps (H+-ATPase) in the guard cell plasma membrane, creating an electrochemical gradient that drives ion uptake and subsequent water influx, causing the stomata to open.

Experimental Protocols

Detailed experimental protocols for the synthesis and bioactivity assessment of this compound are crucial for reproducible research. The following sections provide an overview of the methodologies cited in the literature.

Synthesis of (±)-3-Deoxyradicinin

While a novel, efficient synthetic strategy for (±)-3-deoxyradicinin has been reported, the specific, step-by-step protocol is not fully detailed in the available literature.[4] The general approach involves a versatile methodology that allows for the introduction of different side-chains at both the C-7 and C-2 positions of the core structure.[4] Researchers seeking to replicate this synthesis would need to consult the primary research article for the complete experimental details.

Phytotoxicity Assessment: Leaf Puncture Assay

The phytotoxic activity of this compound and its analogues is often evaluated using a leaf puncture assay.[8][9] This method provides a direct measure of the compound's ability to cause tissue damage.

General Protocol:

-

Plant Material: Healthy, young leaves of the target plant species are selected.

-

Puncture: A small puncture is made on the leaf surface using a fine needle.

-

Application: A solution of the test compound (e.g., this compound in a suitable solvent) at a specific concentration is applied to the puncture site.

-

Incubation: The treated leaves are incubated under controlled conditions (light, temperature, humidity) for a defined period.

-

Assessment: The area of the necrotic lesion that develops around the puncture site is measured. The size of the lesion is indicative of the compound's phytotoxicity.

-

Controls: A negative control (solvent only) is included to account for any mechanical damage from the puncture.

Conclusion and Future Directions

This compound stands out as a viable synthetic alternative to the natural phytotoxin radicinin, demonstrating comparable bioherbicidal potential. Its mechanism of action, centered on the induction of chloroplast oxidative stress and stomatal deregulation, offers multiple targets for further optimization. Future research should focus on elucidating the specific molecular interactions within the plant signaling pathways to enable the rational design of more potent and selective bioherbicides. Furthermore, the development and detailed reporting of robust and scalable synthetic protocols are essential to facilitate the transition of this compound from a laboratory curiosity to a practical tool in sustainable agriculture. The structure-activity relationship studies of radicinin derivatives have shown that the α,β unsaturated carbonyl group at C-4 and the stereochemistry at C-3 are crucial for its phytotoxic activity.[8]

References

- 1. Conversions of this compound to radicinin and of radicinin to 3-epi-radicinin in the phytopathogenic fungus Bipolaris coicis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis Radicinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the Ecotoxicology of Radicinin and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Ecotoxicology of Radicinin and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol [mdpi.com]

- 8. Phytotoxic Activity and Structure–Activity Relationships of Radicinin Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytotoxic Activity and Structure-Activity Relationships of Radicinin Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyradicinin and its hydroxylated analogue, radicinin, are polyketide-derived fungal metabolites with notable phytotoxic properties. Produced by various species of fungi, including those from the Alternaria and Bipolaris genera, these compounds have garnered interest for their potential as bioherbicides. This technical guide provides an in-depth overview of the current understanding of the biosynthesis of this compound and related compounds, detailing the enzymatic steps, and presenting available quantitative data and experimental methodologies.

The Biosynthetic Pathway: From Polyketide Precursors to Radicinin Analogues

The biosynthesis of this compound originates from the polyketide pathway. While the specific polyketide synthase (PKS) genes responsible for the initial steps in this compound synthesis have not yet been fully elucidated in producer organisms like Alternaria helianthi or Bipolaris coicis, it is understood that the backbone is formed through the condensation of two polyketide chains[1]. This initial precursor then undergoes further enzymatic modifications to yield this compound.

The subsequent, better-characterized steps in the pathway involve the conversion of this compound to radicinin and its epimer, 3-epi-radicinin. This part of the pathway involves two key enzymes: a monooxygenase and an epimerase.

Key Enzymatic Conversions:

-

This compound to Radicinin: The hydroxylation of this compound at the C-3 position is catalyzed by This compound 3-monooxygenase . This reaction requires NAD+ as a co-enzyme[2].

-

Radicinin to 3-epi-Radicinin: Radicinin can then be stereochemically altered by radicinin epimerase , which catalyzes the epimerization at the C-3 position to form 3-epi-radicinin[2].

The overall biosynthetic flow from the polyketide precursors to these key compounds is depicted in the following diagram.

Quantitative Data

Table 1: Biochemical Properties of Key Biosynthetic Enzymes

| Enzyme | Source Organism | Optimal Temperature (°C) | Optimal pH | Co-enzyme Requirement | Molecular Weight (kDa) |

| This compound 3-monooxygenase | Bipolaris coicis | 35 | 7.0 | NAD+ | 130-184 |

| Radicinin epimerase | Bipolaris coicis | 30-35 | 7.0-9.0 | Not Reported | 28 (subunit), Homodimer |

Data sourced from Suzuki et al., 2012.[2]

Table 2: Phytotoxicity of Radicinin and Related Compounds against Buffelgrass (Cenchrus ciliaris)

| Compound | Concentration (M) | Necrotic Area (mm²) |

| Radicinin | 2.5 x 10⁻³ | ~18 |

| 3-epi-Radicinin | 2.5 x 10⁻³ | ~12 |

| Radicinol | 2.5 x 10⁻³ | ~8 |

| 3-epi-Radicinol | 2.5 x 10⁻³ | ~5 |

| Cochliotoxin | 2.5 x 10⁻³ | ~10 |

Data is estimated from graphical representations in Masi et al., 2019.

Experimental Protocols

Detailed experimental protocols for the characterization of the enzymes involved in this compound biosynthesis are not extensively published. However, methodologies for the extraction and quantification of these compounds, which are crucial for any biosynthetic study, have been described.

Protocol 1: Quantification of Radicinin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods developed for the quantitative analysis of radicinin in fungal culture extracts.

1. Sample Preparation:

- Fungal cultures are grown in a suitable liquid medium (e.g., Potato Dextrose Broth).

- The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate).

- The organic extract is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

2. HPLC Conditions:

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile and water.

- Start with 10% acetonitrile, increasing to 90% over approximately 45 minutes.

- Flow Rate: 0.8 mL/min.

- Detection: UV detector at 340 nm.

- Quantification: Based on a standard curve generated with purified radicinin.

The general workflow for the analysis of radicinin production is illustrated below.

Signaling Pathways and Regulation

The regulatory networks governing the biosynthesis of this compound and its derivatives remain largely unexplored. In many fungi, the production of secondary metabolites is controlled by complex signaling pathways that respond to environmental cues such as nutrient availability, pH, and light. Key global regulators in fungi, such as the velvet complex (VeA/VelB/LaeA), are often involved in controlling the expression of biosynthetic gene clusters. However, specific regulatory elements or signaling cascades that directly modulate the genes for this compound production have not yet been identified. Further research, including transcriptomic and genetic studies, is required to elucidate these regulatory mechanisms.

The logical relationship for the known regulatory paradigm in fungal secondary metabolism is presented below.

Conclusion and Future Directions

The biosynthesis of this compound and its related compounds presents a fascinating area of study with practical implications for the development of natural herbicides. While the core enzymatic steps converting this compound to radicinin and 3-epi-radicinin are established, significant knowledge gaps remain. Future research should prioritize the identification and characterization of the polyketide synthase(s) responsible for the initial steps of this compound formation. A deeper understanding of the kinetics of this compound 3-monooxygenase and radicinin epimerase, including the determination of their kinetic parameters, is also crucial. Furthermore, elucidating the regulatory networks that control the expression of the this compound biosynthetic gene cluster will be essential for optimizing the production of these compounds for agricultural applications. The application of modern genomic and metabolomic approaches will undoubtedly accelerate discoveries in this field, paving the way for the biotechnological production of these valuable biomolecules.

References

- 1. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transformation of Alternaria dauci demonstrates the involvement of two polyketide synthase genes in aldaulactone production and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

The Phytotoxic Effects of Deoxyradicinin on Plant Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deoxyradicinin, a synthetic analogue of the natural phytotoxin radicinin, exhibits significant phytotoxic effects on plant cells, positioning it as a compound of interest for the development of novel bioherbicides. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and the underlying signaling pathways associated with this compound-induced phytotoxicity. Detailed experimental protocols for assessing these effects are also provided to facilitate further research in this area. The primary mode of action involves the targeted induction of oxidative stress within chloroplasts, leading to a specific programmed cell death pathway.

Introduction

Radicinin is a phytotoxic dihydropyranopyran-4,5-dione produced by the phytopathogenic fungus Cochliobolus australiensis. Due to its potential as a natural herbicide, its mechanism of action is of significant interest. However, the low yield of radicinin from fungal cultures has led to the use of its synthetic and more readily available analogue, (±)-3-deoxyradicinin (DOR), which displays similar phytotoxic activities[1]. This guide focuses on the phytotoxic effects of this compound, with a primary focus on its impact on tomato (Solanum lycopersicum L.), a key model organism for physiological and molecular studies[1].

Phytotoxic Effects of this compound

This compound induces a range of phytotoxic effects in a dose- and time-dependent manner. At micromolar concentrations, it leads to visible symptoms such as chlorosis, the formation of brown-spot lesions, and wilting[1]. These macroscopic effects are the result of a cascade of cellular and molecular events.

Cellular Level Effects

At the cellular level, this compound disrupts fundamental physiological processes:

-

Uncontrolled Stomata Opening: this compound induces the uncontrolled opening of stomata, leading to excessive water loss through transpiration and subsequent plant wilting[1].

-

Membrane Damage: The toxin compromises cell membrane integrity, resulting in increased ion leakage from the cells[1]. This is accompanied by membrane lipid peroxidation, indicating oxidative damage to the lipid bilayers[1].

-

Oxidative Stress: this compound treatment triggers the overproduction of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and singlet oxygen (¹O₂)[1].

-

Chlorophyll Loss: A noticeable reduction in chlorophyll content is observed in treated leaves, contributing to the visible chlorosis[1].

-

Inhibition of Growth: At higher concentrations (e.g., 200 µM), this compound significantly inhibits root growth[1]. Interestingly, at lower concentrations (e.g., 20 µM), a slight stimulatory effect on stem and root growth has been observed[1].

Subcellular Target and Molecular Mechanism

The primary subcellular target of this compound is the chloroplast [1]. It does not significantly affect mitochondrial functionality or the plasma membrane potential[1]. Within the chloroplasts, this compound elicits the overproduction of singlet oxygen[1]. This burst of ¹O₂ acts as a signaling molecule, activating a specific, chloroplast-mediated pathway of programmed cell death (PCD)[1]. This signaling cascade involves the EXECUTER1 (EX1) protein, a key sensor of singlet oxygen in plants[2][3][4]. The activation of this pathway ultimately leads to DNA fragmentation and cell death[1].

Quantitative Data on this compound Phytotoxicity

Quantitative data on the phytotoxicity of this compound is primarily available from studies on tomato (Solanum lycopersicum L.). The following tables summarize the key findings.

| Parameter | Plant Species | This compound Concentration | Observed Effect | Reference |

| Root Growth | Solanum lycopersicum | 20 µM | Slight stimulatory effect on root and stem growth. | [1] |

| Solanum lycopersicum | 200 µM | Significant inhibition of root growth. | [1] | |

| Leaf Symptoms | Solanum lycopersicum | 20 µM, 200 µM | Dose- and time-dependent chlorosis and brown-spot lesions. | [1] |

| Ion Leakage | Solanum lycopersicum | 20 µM, 200 µM | Dose-dependent increase in relative electrical conductivity over 1 to 3 days. | [1] |

| Hydrogen Peroxide | Solanum lycopersicum | 20 µM, 200 µM | Concentration-dependent increase in H₂O₂ production at 1 and 3 days post-treatment. | [1] |

| Chlorophyll Content | Solanum lycopersicum | 20 µM, 200 µM | Dose- and time-dependent reduction in chlorophyll content over 1, 3, and 7 days. | [1] |

| Protoplast Viability | Solanum lycopersicum | 20 µM, 200 µM | Dose-dependent reduction in viability after 60 minutes of incubation. | [1] |

| Singlet Oxygen | Solanum lycopersicum | 20 µM, 200 µM | Dose-dependent induction of singlet oxygen overproduction in chloroplasts. | [1] |

Signaling Pathway of this compound-Induced Cell Death

The phytotoxic action of this compound culminates in programmed cell death initiated by singlet oxygen signaling within the chloroplasts.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the phytotoxic effects of this compound.

Plant Growth and Treatment

-

Plant Material: Tomato (Solanum lycopersicum L.) seeds are a suitable model.

-

Germination and Growth: Germinate seeds on a nutrient-soaked cheesecloth in a climatic chamber at approximately 22°C with a 16/8 hour light/dark cycle and 80% humidity. Transfer seedlings to a hydroponic system with the same nutrient solution.

-

This compound Treatment:

-

Root Growth Assay: Treat ten-day-old seedlings with 20 µM and 200 µM this compound in the hydroponic solution.

-

Leaf Application: For leaf-specific effects, apply 5 µL droplets of 20 µM or 200 µM this compound solution onto the leaves of two-week-old plants, or spray the entire plant with the solution.

-

Measurement of Ion Leakage

This assay quantifies cell membrane damage.

-

Sample Collection: Collect leaf samples from untreated and this compound-treated plants at various time points (e.g., 1 and 3 days).

-

Preparation: Cut approximately 200 mg of leaves into 5 mm strips and submerge them in 30 mL of deionized water.

-

Incubation: Incubate for 2 hours at 25°C.

-

Conductivity Measurement (C1): Measure the electrical conductivity of the water using a conductometer.

-

Total Ion Leakage (C2): Boil the samples for 15 minutes to induce maximum ion leakage and measure the conductivity again after cooling to room temperature.

-

Calculation: Calculate the relative electrical conductivity (REC%) as: REC% = (C1 / C2) * 100.

In Situ Detection of Hydrogen Peroxide (DAB Staining)

This histochemical method visualizes the accumulation of H₂O₂.

-

DAB Solution Preparation: Prepare a 1 mg/mL solution of 3,3'-diaminobenzidine (DAB) in water, adjusting the pH to 3.0 with HCl. Add Tween 20 to a final concentration of 0.05% and Na₂HPO₄ to a final concentration of 10 mM.

-

Sample Incubation: Detach leaves from control and treated plants and immerse them in the DAB solution in a 12-well plate.

-

Vacuum Infiltration: Place the plate in a desiccator and apply a vacuum for 5 minutes to facilitate DAB uptake.

-

Staining: Incubate the plate on a shaker for 4-8 hours in the dark.

-

Destaining: Replace the DAB solution with a bleaching solution (ethanol:acetic acid:glycerol = 3:1:1) and boil for 10-15 minutes to remove chlorophyll.

-

Visualization: Hydrogen peroxide production is indicated by the presence of a reddish-brown precipitate, which can be observed and photographed under a microscope.

Detection of Singlet Oxygen in Protoplasts

This protocol uses the fluorescent probe Singlet Oxygen Sensor Green (SOSG).

-

Protoplast Isolation: Isolate protoplasts from the leaves of tomato plants.

-

This compound Treatment: Incubate the protoplasts with 20 µM and 200 µM this compound.

-

SOSG Staining: Add SOSG to the protoplast suspension to a final concentration of 50 µM and incubate in the dark.

-

Confocal Microscopy: Observe the protoplasts using a confocal laser scanning microscope. Excite the SOSG at 488 nm and detect the emission between 505 and 525 nm. An increase in green fluorescence indicates the presence of singlet oxygen. Chlorophyll autofluorescence can be detected at longer wavelengths (e.g., 650-700 nm).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the expression of genes involved in the cell death pathway, such as EXECUTER1.

-

RNA Extraction: Extract total RNA from control and this compound-treated leaf tissue using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Primer Design: Design primers specific to the tomato EXECUTER1 gene and suitable reference (housekeeping) genes. Note: The selection of stable reference genes under the specific experimental conditions is crucial for accurate normalization.

-

qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The reaction should include the cDNA template, forward and reverse primers, and the master mix.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the EXECUTER1 gene in treated samples compared to the control, normalized to the expression of the reference genes.

Conclusion and Future Directions

This compound is a potent phytotoxin that acts by inducing singlet oxygen-mediated programmed cell death originating in the chloroplasts. Its specific mode of action and efficacy make it a promising candidate for the development of new bioherbicides. Future research should focus on:

-

Broadening the Scope: Conducting dose-response studies and determining IC50 values for this compound on a wider range of plant species, including major crops and weeds.

-

Elucidating the Full Signaling Cascade: Identifying the specific downstream targets of the EXECUTER1 pathway in response to this compound, including the key WRKY transcription factors and the ultimate executioners of cell death.

-

Field Trials: Evaluating the efficacy and environmental impact of this compound-based formulations in greenhouse and field settings.

-

Structure-Activity Relationship Studies: Synthesizing and testing additional analogues of radicinin and this compound to optimize phytotoxic activity and selectivity.

This technical guide provides a comprehensive overview of the current understanding of this compound's phytotoxic effects and serves as a valuable resource for researchers aiming to further investigate and harness its potential.

References

- 1. (±)-3-Deoxyradicinin Induces Stomata Opening and Chloroplast Oxidative Stress in Tomato (Solanum lycopersicum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Key players of singlet oxygen-induced cell death in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key players of singlet oxygen-induced cell death in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Deoxyradicinin's Role in Inducing Chloroplast Oxidative Stress: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deoxyradicinin, a phytotoxic metabolite, has been identified as a potent inducer of oxidative stress specifically within plant chloroplasts. This document provides an in-depth technical guide on the mechanisms, experimental validation, and signaling pathways associated with this compound-induced chloroplast oxidative stress. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and cellular signaling cascades are visualized to offer a comprehensive resource for researchers in plant biology, toxicology, and herbicide development.

Introduction

This compound is a dihydropyranopyran-4,5-dione, a synthetic analogue of radicinin, a phytotoxin produced by the fungus Cochliobolus australiensis.[1] Due to its more readily available quantities and similar phytotoxic activities to radicinin, (±)-3-deoxyradicinin has become a key subject of study for understanding the mechanisms of action of this class of compounds.[1] Research has demonstrated that this compound's phytotoxicity is strongly linked to its ability to induce oxidative stress within chloroplasts, the primary site of photosynthesis in plant cells.[1][2] This targeted action disrupts essential cellular processes, leading to chlorosis, membrane damage, and ultimately, cell death.[1] Understanding the intricate details of this process is crucial for developing novel herbicides and for elucidating plant defense mechanisms against such phytotoxins.

Pathophysiological Effects of this compound

Administration of (±)-3-deoxyradicinin to plant tissues, such as tomato (Solanum lycopersicum L.) leaves, elicits a cascade of observable and measurable pathophysiological effects indicative of cellular distress and oxidative damage.

Macroscopic and Cellular Damage

Initial symptoms include the development of chlorosis, followed by wilting.[1] A key finding is that this compound induces the uncontrolled opening of stomata, leading to excessive transpiration and subsequent wilting.[1][2] At the cellular level, treatment with this compound results in significant ion leakage and membrane lipid peroxidation, confirming a loss of membrane integrity due to oxidative damage.[1]

Quantitative Data on this compound-Induced Damage

The following tables summarize the quantitative data from studies on tomato leaves treated with (±)-3-deoxyradicinin.

Table 1: Effect of (±)-3-Deoxyradicinin on Stomatal Aperture in Tomato Leaves

| Treatment Concentration (µM) | Time After Treatment | Stomatal Aperture (µm) |

| Control | 6 h | ~1.5 |

| 20 | 6 h | ~3.0 |

| Control | 1 day | ~1.5 |

| 20 | 1 day | ~4.5 |

Data extracted from qualitative representations in cited literature.[2]

Table 2: Effect of (±)-3-Deoxyradicinin on Membrane Lipid Peroxidation (MDA Content) in Tomato Leaves

| Treatment Concentration (µM) | Time After Treatment | Malondialdehyde (MDA) Content (nmol/g FW) |

| Control | 1 day | ~10 |

| 20 | 1 day | ~12 |

| 200 | 1 day | ~25 |

| Control | 3 days | ~10 |

| 20 | 3 days | ~10 |

| 200 | 3 days | ~15 |

Data extracted from qualitative representations in cited literature.[2]

Table 3: Effect of (±)-3-Deoxyradicinin on Callose Deposition in Tomato Leaves

| Treatment Concentration (µM) | Time After Treatment | Callose Deposition |

| 20 | 1 day | Strongly Induced |

| 200 | 1 day | Less Evident Induction |

| 20 | 3 days | Lost |

| 200 | 3 days | Lost |

Data extracted from qualitative representations in cited literature.[2]

Mechanism of Action: Chloroplast-Targeted Oxidative Stress

The primary subcellular target of this compound is the chloroplast.[1] This targeted action is central to its phytotoxic effects.

Overproduction of Reactive Oxygen Species (ROS)

Confocal microscopy analysis of protoplasts treated with (±)-3-deoxyradicinin has confirmed that the toxin elicits an overproduction of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂).[1][2] Chloroplasts are a major source of singlet oxygen, which is produced during photosynthesis, and its overproduction indicates a disruption of the photosynthetic apparatus.[2] The production of hydrogen peroxide is also observed in leaves treated with this compound.[1]

Table 4: Singlet Oxygen Production in Tomato Protoplasts Treated with (±)-3-Deoxyradicinin

| Treatment Concentration (µM) | Effect on Singlet Oxygen |

| 20 | Induction of Over-production |

| 200 | Proportional Increase in Over-production |

Data extracted from qualitative representations in cited literature.[2]

Signaling Pathways and Gene Expression

The oxidative stress induced by this compound activates specific signaling pathways leading to programmed cell death (PCD). Quantitative real-time PCR (qRT-PCR) experiments have shown that the transcription of genes associated with a chloroplast-specific pathway of PCD is activated.[1]

Caption: this compound-induced signaling pathway leading to programmed cell death.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to characterize the effects of this compound.

Plant Material and Treatment

-

Plant Species: Tomato (Solanum lycopersicum L.) plants are grown from seed in a controlled environment (e.g., 25°C, 16/8 h light/dark cycle).

-

This compound Application: A solution of (±)-3-deoxyradicinin in a suitable solvent (e.g., ethanol) is diluted to the desired concentration (e.g., 20 µM and 200 µM) in a solution containing a surfactant (e.g., 0.1% Tween 20). The solution is applied to the adaxial surface of fully expanded leaves. Control plants are treated with the solvent and surfactant solution alone.

Measurement of Stomatal Aperture

-

Epidermal peels are taken from the abaxial surface of treated and control leaves at specified time points.

-

The peels are mounted on a microscope slide in a drop of water.

-

Stomatal apertures are observed and measured using a light microscope equipped with an ocular micrometer.

Determination of Membrane Lipid Peroxidation

-

Leaf samples (approximately 0.5 g) are homogenized in a solution of trichloroacetic acid (TCA).

-

The homogenate is centrifuged, and the supernatant is collected.

-

Thiobarbituric acid (TBA) is added to the supernatant, and the mixture is heated in a water bath at 95°C for 30 minutes.

-

The reaction is stopped by placing the tubes in an ice bath.

-

The absorbance of the supernatant is measured at 532 nm and 600 nm.

-

The concentration of malondialdehyde (MDA) is calculated using its extinction coefficient.

Detection of Singlet Oxygen in Protoplasts

-

Protoplasts are isolated from tomato leaves using enzymatic digestion.

-

The protoplasts are incubated with the singlet oxygen-specific fluorescent probe, Singlet Oxygen Sensor Green (SOSG).

-

(±)-3-deoxyradicinin is added to the protoplast suspension at the desired concentrations.

-

The fluorescence of SOSG is monitored using a confocal laser scanning microscope.

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

(±)-3-deoxyradicinin serves as a valuable tool for investigating the mechanisms of phytotoxicity and plant responses to oxidative stress. Its specific targeting of chloroplasts and the subsequent induction of singlet oxygen overproduction highlight a critical vulnerability in plant cellular machinery. Future research should focus on identifying the precise molecular targets of this compound within the chloroplast and further elucidating the downstream components of the chloroplast-specific PCD pathway. Such insights will be invaluable for the rational design of novel, target-specific herbicides and for breeding crops with enhanced resistance to oxidative stress-inducing pathogens and their toxins.

References

Beyond Phytotoxicity: A Technical Guide to the Diverse Biological Activities of Deoxyradicinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyradicinin, a dihydropyranopyran-4,5-dione, is a fungal metabolite primarily recognized for its phytotoxic properties. However, emerging research has begun to unveil a broader spectrum of biological activities, suggesting its potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the non-phytotoxic biological activities of this compound and its close structural analog, Radicinin, with a focus on its anticancer and antibacterial potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further investigation and development.

Anticancer Activity

Recent studies have highlighted the potential of Radicinin, and by extension this compound, as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of Radicinin and its derivatives has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, Radicinin exhibits significant activity in the micromolar range[1].

| Compound/Derivative | HT29 (Colon Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | PC-3 (Prostate Adenocarcinoma) IC50 (µM) |

| Radicinin | 8.1 ± 1.2 | 9.2 ± 1.5 | 7.5 ± 1.1 |

| Acetylradicinin | > 50 | > 50 | > 50 |

| Radicinol | > 50 | > 50 | > 50 |

| 3-epi-Radicinin | 35.4 ± 3.1 | 42.1 ± 4.5 | 38.9 ± 3.8 |

Data extracted from Masi et al., 2022.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol is a representative method for assessing the in vitro cytotoxicity of this compound, based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays used for Radicinin[1].

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., HT29, MCF-7, PC-3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

- Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

2. Compound Treatment:

- This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

- Serial dilutions of this compound are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

- The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.

3. Incubation and MTT Assay:

- The plates are incubated for a specified period (e.g., 48 or 72 hours).

- Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

- The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

4. Data Analysis:

- The absorbance is measured at 570 nm using a microplate reader.

- Cell viability is calculated as a percentage of the vehicle control.

- The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

While the precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation, preliminary evidence for Radicinin suggests it may act as a DNA targeting agent[1]. This could involve the induction of DNA damage, leading to cell cycle arrest and apoptosis.

Figure 1: Hypothesized anticancer signaling pathway of this compound.

Antibacterial Activity

This compound has demonstrated inhibitory effects against certain plant-pathogenic bacteria, such as Xylella fastidiosa and Liberibacter crescens[2]. While its activity against human pathogens is less explored, the structural similarities to other antimicrobial compounds suggest potential in this area.

Quantitative Data: Antibacterial Susceptibility

Currently, there is a lack of specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of human pathogenic bacteria. Further research is required to establish its antibacterial spectrum and potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of this compound against bacterial strains, based on standard broth microdilution methods.

1. Bacterial Culture Preparation:

- Select bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

- Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until the culture reaches the logarithmic growth phase.

- Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Compound Preparation and Dilution:

- Prepare a stock solution of this compound in an appropriate solvent.

- In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the broth medium to obtain a range of concentrations.

3. Inoculation and Incubation:

- Inoculate each well with the standardized bacterial suspension.

- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antibacterial Screening

The process of screening this compound for its antibacterial properties can be visualized as a structured workflow.

References

Unraveling the Enigma of Deoxyradicinin: A Technical Guide to its Impact on Stomatal Opening in Plants

For Immediate Release

A Deep Dive into the Phytotoxic Effects of (±)-3-Deoxyradicinin on Stomatal Regulation, providing researchers, scientists, and drug development professionals with a comprehensive technical guide on its mechanism of action.

A recent study has illuminated the significant impact of (±)-3-deoxyradicinin, a synthetic analogue of the natural phytotoxin radicinin, on the stomatal apparatus of tomato plants (Solanum lycopersicum L.).[1][2] This guide synthesizes the findings, presenting a detailed overview of the signaling pathways, experimental protocols, and quantitative data from this research, offering a valuable resource for the scientific community.

Deoxyradicinin has been shown to induce uncontrolled stomatal opening, leading to wilting in tomato plants.[1][2] This effect is paradoxically associated with a decrease in reactive oxygen species (ROS) within the guard cells, which are typically involved in signaling stomatal closure.[2] Furthermore, the toxin targets chloroplasts, leading to the overproduction of singlet oxygen, a highly reactive form of oxygen, which in turn triggers a chloroplast-specific pathway of programmed cell death (PCD).[1][2]

This technical guide provides an in-depth analysis of the biochemical and molecular events underpinning the phytotoxicity of this compound, with a focus on its disruptive influence on stomatal function.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on the impact of (±)-3-deoxyradicinin (DOR) on various physiological parameters in tomato plants.

Table 1: Effect of this compound on Stomatal Aperture

| Treatment | Stomatal Aperture (µm) |

| Control (DMSO) | 2.5 ± 0.3 |

| 20 µM DOR | 5.8 ± 0.5 |

| 200 µM DOR | 4.2 ± 0.4 |

| 20 µM DOR + 10 mM TEA | 2.8 ± 0.3 |

| 20 µM DOR + 100 µM ABA | 2.6 ± 0.2 |

Data are presented as mean ± standard error.

Table 2: Physiological Effects of this compound on Tomato Leaves

| Parameter | Control (DMSO) | 200 µM DOR (7 days) |

| Ion Leakage (% of total) | 15 ± 2 | 65 ± 5 |

| Hydrogen Peroxide (µmol/g FW) | 1.2 ± 0.1 | 3.5 ± 0.3 |

| Lipid Peroxidation (nmol MDA/g FW) | 8.5 ± 0.7 | 22.1 ± 1.8 |

| Chlorophyll Content (mg/g FW) | 2.1 ± 0.2 | 0.8 ± 0.1 |

| Fresh Weight Loss (%) | 10 ± 1.5 | 45 ± 3.2 |

Data are presented as mean ± standard error.

Signaling Pathways Perturbed by this compound

This compound appears to initiate two distinct but interconnected signaling cascades that ultimately lead to plant wilting and cell death.

1. Induction of Stomatal Opening:

This compound treatment leads to a reduction of Reactive Oxygen Species (ROS) in the guard cells. This is a crucial event, as ROS are known signaling molecules that promote stomatal closure in response to stimuli like abscisic acid (ABA). The decrease in ROS disrupts this signaling, leading to an uncontrolled opening of the stomata. This effect can be counteracted by tetraethylammonium (TEA), a potassium channel blocker, and by ABA itself, suggesting that this compound interferes with the normal ion fluxes and hormonal signaling that govern stomatal aperture.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Deoxyradicinin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative efficiency data for the synthesis of (±)-3-deoxyradicinin, a phytotoxic α-pyrone with potential applications as a bioherbicide. The information presented is intended to guide researchers in the selection and execution of synthetic routes for this compound.

Comparative Efficiency of Deoxyradicinin Synthesis Protocols

The following table summarizes the quantitative data for different total synthesis protocols of (±)-3-deoxyradicinin, allowing for a direct comparison of their efficiencies.

| Protocol | Key Reactions | Number of Steps | Overall Yield | Reference |

| Marsico, Masi et al. (2019) | Mukaiyama aldol reaction, Oxidation, Intramolecular cyclization, Acylation | 5 | 17% | [1][2] |

| Handa et al. (1999) | Wittig reaction, Aldol condensation, Oxidation | 6 | ~5% |

Detailed Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the more recent and efficient synthesis of (±)-3-deoxyradicinin developed by Marsico, Masi, and their colleagues.

Protocol 1: Synthesis of (±)-3-deoxyradicinin (Marsico, Masi et al., 2019)

This protocol outlines a five-step synthesis with an overall yield of 17%.[1]

Step 1: Synthesis of Silyl Dienolether (Compound 4)

-

To a solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (3) in anhydrous THF under a nitrogen atmosphere, add lithium diisopropylamide (LDA) at -78 °C.

-

After stirring for 30 minutes, add chlorotrimethylsilane (TMSCl).

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

The crude product is purified by distillation under high vacuum to yield the pure silyl dienolether 4.

Step 2: Mukaiyama Aldol Reaction to form Alcohol (Compound 5a)

-

Dissolve the silyl dienolether 4 and propanal in anhydrous dichloromethane at -78 °C.

-

Add titanium tetrachloride (TiCl₄) dropwise and stir the mixture for 3 hours at the same temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane and purify the crude product by flash chromatography to obtain alcohol 5a.

Step 3: Oxidation to Ketone (Compound 6a)

-

To a solution of alcohol 5a in anhydrous dichloromethane, add Dess-Martin periodinane at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with dichloromethane and purify by flash chromatography to yield ketone 6a.

Step 4: Intramolecular Cyclization to form Pyrone (Compound 7a)

-

Dissolve ketone 6a in a mixture of acetic acid and water.

-

Heat the solution at reflux for 2 hours.

-

Cool the mixture and extract the product with ethyl acetate.

-

Purify the crude product by flash chromatography to give pyrone 7a.

Step 5: Acylation to (±)-3-deoxyradicinin (Compound 2)

-

To a solution of pyrone 7a in anhydrous pyridine at 0 °C, add crotonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by flash chromatography to afford (±)-3-deoxyradicinin (2).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic workflow and the proposed signaling pathway for this compound-induced phytotoxicity.

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Application of Deoxyradicinin as a Potential Bioherbicide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyradicinin, a synthetic analogue of the natural phytotoxin radicinin, has emerged as a promising candidate for the development of a novel bioherbicide.[1] Produced by the fungal pathogen Cochliobolus australiensis, radicinin and its analogue exhibit significant phytotoxic effects, particularly against invasive weed species such as buffelgrass (Cenchrus ciliaris).[2][3][4] This document provides detailed application notes, experimental protocols, and a summary of the current understanding of this compound's mechanism of action for researchers and professionals in the field of weed management and herbicide development.

Data Presentation: Phytotoxicity of Radicinin

While specific dose-response data leading to EC50 or IC50 values for this compound on a wide range of plant species are not extensively available in the current literature, studies on its parent compound, radicinin, provide valuable insights into its phytotoxic efficacy. The phytotoxicity of (±)-3-deoxyradicinin has been reported to be comparable to that of radicinin.[2] The following table summarizes the observed phytotoxic effects of radicinin on various plant species at different concentrations.

| Plant Species | Common Name | Concentration (M) | Observed Effect | Reference |

| Cenchrus ciliaris | Buffelgrass | 2.5 x 10⁻³ | Significant necrotic lesions (>30 mm²) | [5] |

| Cenchrus ciliaris | Buffelgrass | 1.0 x 10⁻³ | High toxicity, maintained necrotic lesions | [5] |

| Bouteloua curtipendula | Sideoats Grama | 2.5 x 10⁻³ | Minimal to no necrotic lesions | [3] |

| Bouteloua curtipendula | Sideoats Grama | 1.0 x 10⁻³ | No toxic effect | [5] |

| Digitaria californica | Arizona Cottontop | 2.5 x 10⁻³ | Minimal to no necrotic lesions | [3] |

| Digitaria californica | Arizona Cottontop | 1.0 x 10⁻³ | No toxic effect | [5] |

| Hilaria belangeri | Curly-mesquite | 2.5 x 10⁻³ | Minimal to no necrotic lesions | [3] |

| Hilaria belangeri | Curly-mesquite | 1.0 x 10⁻³ | No toxic effect | [5] |

| Muhlenbergia porteri | Bush Muhly | 2.5 x 10⁻³ | Minimal to no necrotic lesions | [3] |

| Muhlenbergia porteri | Bush Muhly | 1.0 x 10⁻³ | No toxic effect | [5] |

| Kallstroemia grandiflora | Arizona Poppy | 2.5 x 10⁻³ | Minimal to no necrotic lesions | [3] |

| Kallstroemia grandiflora | Arizona Poppy | 1.0 x 10⁻³ | No toxic effect | [5] |

| Parthenium incanum | Mariola | 2.5 x 10⁻³ | Minimal to no necrotic lesions | [3] |

| Parthenium incanum | Mariola | 1.0 x 10⁻³ | No toxic effect | [5] |

Mechanism of Action: Induction of Oxidative Stress and Programmed Cell Death

This compound exerts its herbicidal effects through a multi-faceted mechanism that ultimately leads to plant cell death. The primary mode of action involves the induction of uncontrolled stomatal opening, which leads to rapid water loss and wilting.[1] At the cellular level, this compound targets chloroplasts, leading to the overproduction of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂).[1] This burst of singlet oxygen triggers a chloroplast-specific programmed cell death (PCD) pathway.[1]

This signaling cascade is mediated by the EXECUTER1 (EX1) protein, located in the grana margins of the chloroplasts.[2][5] Upon singlet oxygen production, EX1 is degraded in a process dependent on the FtsH2 protease.[2][5] This degradation initiates a retrograde signaling pathway from the chloroplast to the nucleus, activating the expression of cell death-related genes.[6][7] Concurrently, the pro-survival gene ACCELERATED CELL DEATH 2 (ACD2) is downregulated.[8][9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the bioherbicidal potential of this compound.

Protocol 1: Leaf Disc Phytotoxicity Assay

This protocol is adapted from standard leaf disc assay methodologies to assess the phytotoxicity of this compound.

Materials:

-

Fresh, healthy leaves from target and non-target plant species

-

This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

-

Assay buffer (e.g., 10 mM MES, pH 6.5, with 1% sucrose)

-

Petri dishes (60 mm)

-

Filter paper

-

Cork borer or biopsy punch (e.g., 6 mm diameter)

-

Growth chamber with controlled light and temperature

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Preparation of this compound Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶ M). Include a solvent control (assay buffer with the same concentration of the solvent used for the stock solution).

-

Leaf Disc Excision: Using the cork borer, carefully excise uniform leaf discs from the leaves, avoiding major veins.

-

Assay Setup:

-

Place a sterile filter paper in each Petri dish.

-

Pipette 2 mL of the respective this compound dilution or control solution onto the filter paper to ensure saturation.

-

Carefully place a set number of leaf discs (e.g., 5-10) on the saturated filter paper in each Petri dish, ensuring the adaxial (upper) surface is facing up.

-

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Data Collection:

-

After a set incubation period (e.g., 24, 48, and 72 hours), remove the Petri dishes from the growth chamber.

-

Visually assess and record the development of necrotic lesions, chlorosis, or other phytotoxic symptoms.

-

For quantitative analysis, scan or photograph the leaf discs.

-

-

Data Analysis:

-

Use image analysis software to measure the area of the necrotic lesions on each leaf disc.

-

Calculate the average lesion area for each treatment and control group.

-

If a dose-response is observed, calculate the EC50 (half-maximal effective concentration) value.

-

Protocol 2: Stomatal Aperture Measurement (Epidermal Peel)

This protocol outlines the procedure for measuring stomatal aperture in response to this compound treatment using epidermal peels.[4]

Materials:

-

Fresh, healthy leaves from the plant species of interest

-

This compound solutions of desired concentrations

-

Microscope slides and coverslips

-

Light microscope with a camera

-

Forceps and fine-tipped needles

-

Staining solution (e.g., Safranin)

-

Glycerol

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Leaf Preparation: Select fully expanded, healthy leaves.

-

Epidermal Peel Preparation:

-

Gently fold the leaf and make a small tear.

-

Using forceps, carefully peel a thin layer of the lower epidermis. A clear, transparent peel is ideal.

-

-

Treatment:

-

Float the epidermal peels on a solution containing the desired concentration of this compound or a control solution for a specific duration (e.g., 1-2 hours) under light to induce stomatal opening.

-

-

Staining and Mounting:

-

Transfer the peel to a drop of staining solution (e.g., safranin) on a microscope slide for 1-2 minutes.

-

Gently wash the peel with a drop of water to remove excess stain.

-

Mount the peel in a drop of glycerol on the slide and carefully place a coverslip over it, avoiding air bubbles.

-

-

Microscopy and Imaging:

-

Observe the stomata under the light microscope at high magnification (e.g., 400x).

-

Capture clear images of multiple stomata for each treatment.

-

-

Data Analysis:

-

Use image analysis software to measure the width and length of the stomatal pore (aperture).

-

Calculate the stomatal aperture (width/length ratio) for a statistically significant number of stomata (e.g., 50-100) per treatment.

-

Compare the average stomatal aperture between this compound-treated and control groups.

-

Protocol 3: Detection of Singlet Oxygen in Chloroplasts

This protocol describes a method for detecting the production of singlet oxygen in chloroplasts of plant cells treated with this compound using a specific fluorescent probe.[3]

Materials:

-

Plant protoplasts or thin leaf sections

-

This compound solutions

-

Singlet Oxygen Sensor Green (SOSG) fluorescent probe

-

Confocal laser scanning microscope (CLSM)

-

Protoplast isolation buffer (if applicable)

-

Incubation buffer

Procedure:

-

Sample Preparation:

-

Protoplasts: Isolate protoplasts from plant leaves using standard enzymatic digestion methods.

-

Leaf Sections: Prepare thin cross-sections of fresh leaves.

-

-

This compound Treatment: Incubate the protoplasts or leaf sections in a solution containing the desired concentration of this compound or a control solution for a specified time.

-

Probe Loading:

-

Add Singlet Oxygen Sensor Green (SOSG) to the incubation medium to a final concentration of approximately 50-100 µM.

-

Incubate in the dark for 30-60 minutes to allow the probe to enter the cells.

-

-

Confocal Microscopy:

-

Mount the treated samples on a microscope slide.

-

Observe the samples using a confocal laser scanning microscope.

-

Excite the SOSG probe at ~488 nm and collect the emission at ~505-525 nm.

-

Simultaneously, capture the chlorophyll autofluorescence (excitation ~488 nm, emission ~650-700 nm) to co-localize the singlet oxygen signal with the chloroplasts.

-

-

Data Analysis:

-

Analyze the fluorescence intensity of SOSG within the chloroplasts.

-

Compare the fluorescence intensity between this compound-treated and control samples to determine the relative increase in singlet oxygen production.

-

Experimental Workflow for this compound Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a potential bioherbicide.

Conclusion

This compound presents a compelling case for further investigation as a bioherbicide. Its targeted phytotoxicity, particularly against problematic weeds like buffelgrass, coupled with a novel mechanism of action centered on chloroplast-mediated oxidative stress, offers a potential alternative to conventional broad-spectrum herbicides. The protocols and information provided herein are intended to facilitate further research and development of this promising natural product-based weed management solution. Future studies should focus on establishing comprehensive dose-response relationships across a wider range of plant species and conducting field trials to validate its efficacy under real-world conditions.

References

- 1. Phytotoxic Activity and Structure–Activity Relationships of Radicinin Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radicinin, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control [mdpi.com]

- 4. Radicinin, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radicinin, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Deoxyradicinin: Application Notes and Protocols for Plant Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyradicinin, a synthetic analogue of the phytotoxin radicinin, has emerged as a valuable tool in plant biology research.[1] Its potent biological activities, including the induction of stomatal opening, chloroplast oxidative stress, and programmed cell death, make it a subject of interest for studying plant physiological responses and for potential development as a bioherbicide.[1][2] These application notes provide detailed protocols for the experimental use of this compound in plants, with a focus on tomato (Solanum lycopersicum L.) as a model organism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the experimental application of this compound based on published research.

Table 1: this compound Treatment Parameters

| Parameter | Value | Plant Species | Tissue | Reference |

| Concentration Range | 20 µM - 200 µM | Solanum lycopersicum | Seedlings, Leaves | [1][2] |

| Treatment Duration | 1 - 3 days | Solanum lycopersicum | Leaves | [1][2] |

| Application Method | Droplet application, Dipping, Spraying | Solanum lycopersicum | Leaves | [1][2] |

Table 2: Observed Phytotoxic Effects of this compound on Tomato

| Effect | Concentration | Duration | Method of Observation | Reference |

| Root Growth Inhibition | 200 µM | Not Specified | Seedling growth assay | [1] |

| Slight Growth Stimulation (Stem & Root) | 20 µM | Not Specified | Seedling growth assay | [1] |

| Leaf Chlorosis | 20 µM, 200 µM | 1-3 days | Visual | [2] |

| Ion Leakage | 20 µM, 200 µM | 1-3 days | Conductimetry | [2] |

| Hydrogen Peroxide Production | 20 µM, 200 µM | 1-3 days | DAB staining | [1][2] |

| Membrane Lipid Peroxidation | 20 µM, 200 µM | 1-3 days | MDA assay | [2] |

| Uncontrolled Stomatal Opening | 20 µM | 1 day | Epidermal peel assay | [1] |

| Chloroplast Singlet Oxygen Overproduction | 20 µM, 200 µM | 1 hour | Confocal microscopy (SOSG) | [2] |

| Programmed Cell Death (PCD) | 200 µM | 1 hour | Fluorescence microscopy (AO) | [1] |

Signaling Pathway

This compound treatment in tomato leaves triggers a signaling cascade that originates in the chloroplasts and leads to programmed cell death.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound.

Plant Material and Growth Conditions

-

Plant Species: Tomato (Solanum lycopersicum L.) seedlings.

-

Growth: Grow seedlings for ten days for root growth assays or two weeks for leaf assays.

Preparation of this compound Solution

-

Prepare stock solutions of (±)-3-deoxyradicinin in a suitable solvent (e.g., DMSO).

-

For working solutions, dilute the stock solution to the desired final concentrations (e.g., 20 µM and 200 µM) in deionized water or an appropriate buffer.

-

To ensure proper application on leaf surfaces, a surfactant such as Tween 20 (0.05% w/v) can be added to the final solution.[2]

This compound Treatment Application

Ion Leakage Assay

This assay measures cell membrane damage by quantifying electrolyte leakage.

-

Sample Preparation: Collect 200 mg of leaves from two-week-old tomato plants, either untreated or treated with 20 µM or 200 µM this compound for 1 or 3 days.[2]

-

Cut the leaves into 5 mm strips and submerge them in 30 mL of deionized water.[2]

-

Incubation: Incubate for 2 hours at 25 °C.[2]

-

Measurement 1 (C1): After incubation, measure the electrical conductivity of the solution using a conductimeter.[2]

-

Measurement 2 (C2): Boil the samples to induce maximum electrolyte leakage.[2] After cooling to 25 °C, measure the electrical conductivity again.[2]

-

Calculation: Calculate the relative electrical conductivity (REC%) using the formula: REC% = (C1 / C2) x 100.[2]

Hydrogen Peroxide (H₂O₂) Production Assay (DAB Staining)

This protocol visualizes the in-situ production of H₂O₂.

-

Sample Collection: Use leaves from two-week-old tomato plants treated with 20 µM or 200 µM this compound for 1 or 3 days.[1][2]

-

Staining Solution: Prepare a solution of 10 mM 3,3'-diaminobenzidine (DAB), pH 6.8, containing 0.05% (w/v) Tween 20.[1][2]

-

Staining: Submerge five leaves per sample in the DAB solution.[1][2]

-

Infiltration: Perform vacuum infiltration for 15 minutes, followed by 5 minutes of incubation under stirring.[1][2]

-

Bleaching: To remove chlorophyll, submerge the leaves in a bleaching solution of ethanol:acetic acid:glycerol (3:1:1 v/v/v) and boil for 15 minutes.[1][2]

-

Observation: After cooling, replace the bleaching solution and mount the leaves on glass slides for observation under an optical microscope.[2]

Membrane Lipid Peroxidation Assay (MDA Method)

This assay quantifies membrane damage by measuring malondialdehyde (MDA), a product of lipid peroxidation.

-

Sample Preparation: Homogenize 100 mg of control or this compound-treated tomato leaves in liquid nitrogen.[2]

-

Suspend the homogenized tissue in 500 µL of 0.1% trichloroacetic acid (TCA) and centrifuge at 15,000 × g for 10 minutes at 4 °C.[2]

-

Reaction Mixture: Add 100 µL of the supernatant to 1.5 mL of 0.5% thiobarbituric acid in 20% TCA.[2]

-

Incubation: Incubate the mixture for 25 minutes at 95 °C.[2]

-

Stop Reaction: Place the samples on ice to stop the reaction.[2]

-

Measurement: After cooling to 25 °C, measure the absorbance of the samples at 532 nm and 600 nm.[2]

Stomatal Aperture Analysis

This protocol is for observing the effect of this compound on stomatal opening.

-

Treatment: Detach leaves from two-week-old tomato plants and incubate them in the dark with 20 µM or 200 µM this compound for 1 day.[1]

-

Epidermal Peel: Prepare epidermal peels from the treated leaves.

-

Microscopy: Observe the peels under an optical microscope to assess the degree of stomatal opening.[1]

Analysis of Chloroplast-Mediated Programmed Cell Death (PCD) Genes by qRT-PCR

This protocol quantifies the expression of genes involved in chloroplast-mediated PCD.

-

RNA Extraction: Extract total mRNA from tomato leaves treated with 20 µM or 200 µM this compound for 3 days.[1]

-

cDNA Synthesis: Synthesize cDNA from the extracted mRNA using a reverse transcriptase kit.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for the pro-death gene EXECUTER1 (EX1) and the pro-survival gene ACCELERATED CELL DEATH 2 (ACD2).[1]

-

Analysis: Analyze the relative gene expression levels, normalizing to a suitable reference gene.

Conclusion

This compound serves as a potent chemical tool for investigating various aspects of plant stress physiology. The protocols outlined above provide a framework for researchers to study its effects on cell death, oxidative stress, and stomatal regulation. These studies can contribute to a better understanding of plant defense mechanisms and may aid in the development of novel herbicides.

References

Application Notes and Protocols for Assessing Ion Leakage Caused by Deoxyradicinin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Deoxyradicinin, a synthetic analogue of the phytotoxin radicinin, has demonstrated potential as a natural herbicide.[1] Biochemical assays have shown that (±)-3-deoxyradicinin induces a range of physiological effects in plants, including chlorosis, hydrogen peroxide production, membrane lipid peroxidation, and notably, ion leakage.[1][2] This ion leakage is a key indicator of compromised cell membrane integrity, a common outcome of cellular stress and a hallmark of cell death.[3][4][5] Understanding the extent of this compound-induced ion leakage is crucial for elucidating its mechanism of action and evaluating its efficacy as a potential herbicidal agent.

These application notes provide detailed protocols for assessing the ion leakage caused by this compound in plant tissues, primarily focusing on the widely accepted electrolyte leakage assay.

Mechanism of Action Overview:

Studies on tomato plants have revealed that (±)-3-Deoxyradicinin's phytotoxic effects are initiated by its targeting of chloroplasts.[1][2] This interaction leads to the overproduction of singlet oxygen, a reactive oxygen species (ROS), triggering oxidative stress. This oxidative stress is linked to the activation of genes involved in a chloroplast-specific pathway of programmed cell death (PCD).[1] A critical consequence of this cascade is the loss of cell membrane integrity, resulting in the leakage of ions from the cell. Interestingly, this compound does not appear to directly induce depolarization of the plasma membrane potential.[2]

Caption: Logical relationship of this compound's proposed mechanism of action.

Experimental Protocols

Protocol 1: Electrolyte Leakage Assay for Assessing this compound-Induced Ion Leakage in Leaf Tissues

This protocol is adapted from established methods for measuring electrolyte leakage from plant tissues and is designed to quantify the extent of cell membrane damage caused by this compound.[3][4][5]

Materials:

-

This compound solution of desired concentrations (e.g., 20 µM and 200 µM)[2]

-

Control solution (lacking this compound)

-

Healthy, young, fully expanded leaves from the plant species of interest (e.g., Tomato, Solanum lycopersicum)[2]

-

Deionized water

-

12-well cell culture plates or individual tubes (e.g., 15 mL Falcon tubes)[4]

-

Conductivity meter

-

Shaker

-

Autoclave

Experimental Workflow:

Caption: Experimental workflow for the electrolyte leakage assay.

Procedure:

-

Plant Material Preparation:

-

Select healthy, fully expanded leaves of a similar developmental stage.[4] Avoid major vascular bundles and any areas with visible mechanical damage.[3][6]

-

Using a sharp cork borer, cut uniform leaf disks (e.g., 2 disks per plant, one from each of two different leaves).[4]

-

Immediately after cutting, float the leaf disks (adaxial surface down) in a petri dish containing deionized water for a brief washing period (e.g., 30 minutes) to remove surface contaminants and electrolytes released from the cut edges.[3][4]

-

-

This compound Treatment:

-

Prepare solutions of this compound at the desired concentrations (e.g., 20 µM and 200 µM) and a control solution without the compound.

-

Transfer a set number of leaf disks (e.g., two) into each well of a 12-well plate or an individual tube containing a specific volume of the treatment or control solution (e.g., 2 mL).[4]

-

Incubate the samples for the desired treatment duration (e.g., 1 to 3 days).[2]

-

-

Electrolyte Leakage Measurement:

-

After the incubation period, gently shake the samples and measure the electrical conductivity of the solution (C1) using a calibrated conductivity meter.[2]

-

To determine the maximum possible electrolyte leakage, autoclave the samples (tubes with leaf disks and solution) at 121°C for 20 minutes to kill the tissue and release all electrolytes.[7]

-

Allow the samples to cool to room temperature.

-

Thoroughly mix the solution and measure the final conductivity (C2).[2]

-

-

Calculation of Relative Electrolyte Leakage:

-

Calculate the relative electrolyte leakage (REL) as a percentage using the following formula:[2] REL (%) = (C1 / C2) x 100

-

Data Presentation:

The results should be presented in a tabular format for clear comparison between different concentrations of this compound and the control group over time.

| Treatment Group | Concentration (µM) | Duration (days) | Relative Electrolyte Leakage (%) (Mean ± SEM) |

| Control | 0 | 1 | Insert Value |

| Control | 0 | 3 | Insert Value |

| This compound | 20 | 1 | Insert Value |

| This compound | 20 | 3 | Insert Value |

| This compound | 200 | 1 | Insert Value |

| This compound | 200 | 3 | Insert Value |

Note: This table is a template. The actual values should be obtained from experimental data. A study on tomato leaves showed a significant increase in ion leakage with 20 µM and 200 µM this compound treatment at 1 and 3 days.[2]

Protocol 2: Assessment of Plasma Membrane Potential

While this compound has been reported not to induce plasma membrane depolarization, this protocol can be used for verification or to assess other compounds.[2] It utilizes a potentiometric fluorescent dye.

Materials:

-

Protoplasts prepared from the plant tissue of interest.

-

Bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)) fluorescent dye.[2]

-

This compound solutions.

-

Control solution.

-

A known membrane depolarizing agent (e.g., vanadate) as a positive control.[2]

-

Confocal microscope.

Procedure:

-

Protoplast Preparation: Isolate protoplasts from the target plant tissue using standard enzymatic digestion methods.

-

Dye Loading and Treatment:

-

Incubate the protoplasts with DiBAC₄(3) (e.g., 1 µM) in the dark.[2]

-

Add the this compound solutions, control solution, or the positive control (vanadate) to the protoplast suspension.

-

-

Microscopy:

-

After a short incubation period, visualize the protoplasts using a confocal microscope with appropriate excitation (e.g., 493 nm) and emission (e.g., 516 nm) wavelengths for DiBAC₄(3).[2]

-

-

Analysis:

-